molecular formula C11H10ClN3O B7499706 N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide

N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7499706
M. Wt: 235.67 g/mol
InChI Key: GSWNLEYXWADYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole derivatives and possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of CPAA is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been found to possess antimicrobial activity against several strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPAA is its simple synthesis method, which makes it easy to produce in large quantities. CPAA has also been found to be stable under a wide range of conditions, making it suitable for use in various lab experiments. However, CPAA has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the research on CPAA. One possible direction is the development of CPAA-based anti-inflammatory drugs. CPAA has been shown to inhibit the activity of COX-2, which is a key enzyme in the inflammatory response. Another potential direction is the development of CPAA-based anti-cancer drugs. CPAA has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential applications in other areas of research.

Synthesis Methods

CPAA can be synthesized by reacting 3-chlorobenzoyl chloride with 2-pyrazoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield CPAA. This synthesis method is simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

CPAA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. CPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes CPAA a promising candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWNLEYXWADYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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